molecular formula C22H25N3O2 B2851020 3-[(4-Methylphenyl)amino]-1-[4-(piperidin-1-yl)phenyl]pyrrolidine-2,5-dione CAS No. 1008061-51-5

3-[(4-Methylphenyl)amino]-1-[4-(piperidin-1-yl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B2851020
CAS No.: 1008061-51-5
M. Wt: 363.461
InChI Key: WTUGCHHKIDYYPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Methylphenyl)amino]-1-[4-(piperidin-1-yl)phenyl]pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative characterized by two key structural motifs: a 4-methylphenylamino group at position 3 and a 4-(piperidin-1-yl)phenyl group at position 1 of the dione core. This compound belongs to a broader class of molecules known for their diverse pharmacological activities, including anticonvulsant, enzyme inhibitory, and receptor-binding properties . The piperidinyl and methylphenyl substituents confer unique steric and electronic properties, influencing solubility, bioavailability, and target selectivity.

Properties

IUPAC Name

3-(4-methylanilino)-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-16-5-7-17(8-6-16)23-20-15-21(26)25(22(20)27)19-11-9-18(10-12-19)24-13-3-2-4-14-24/h5-12,20,23H,2-4,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUGCHHKIDYYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(4-Methylphenyl)amino]-1-[4-(piperidin-1-yl)phenyl]pyrrolidine-2,5-dione, also known by its CAS Number 1008061-51-5, is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, including antibacterial and antifungal activities, as well as its mechanisms of action based on the latest research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H25N3O2
  • Molecular Weight : 363.46 g/mol
  • CAS Number : 1008061-51-5

The compound features a pyrrolidine core with substituents that may influence its biological activity. The presence of the piperidine and phenyl groups suggests potential interactions with various biological targets.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various pyrrolidine derivatives, including this compound. The compound has shown promising results against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Klebsiella pneumoniae32 - 512 µg/mL
Candida albicans3.125 - 100 mg/mL

The compound demonstrated complete bactericidal activity against S. aureus and E. coli within an 8-hour exposure period, indicating its potential as a rapid antibacterial agent .

Antifungal Activity

In addition to its antibacterial effects, the compound has been evaluated for antifungal activity. It exhibited moderate efficacy against fungal strains such as Candida albicans, with MIC values ranging from 3.125 to 100 mg/mL . This suggests that modifications in the structure could enhance its antifungal properties.

The mechanisms underlying the biological activities of this compound are believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Membrane Disruption : Interaction with bacterial membranes could lead to increased permeability and eventual cell lysis.
  • Binding Affinity : Studies on binding interactions with bovine serum albumin (BSA) indicate that the compound may have significant binding capabilities, which can influence its pharmacokinetics and bioavailability .

Study on Antibacterial Properties

In a study published in MDPI, various pyrrolidine derivatives were synthesized and tested for antibacterial activity. The results indicated that compounds with specific substituents on the piperidine ring exhibited enhanced antibacterial effects compared to their unsubstituted counterparts . The study highlighted the importance of structural modifications in optimizing biological activity.

Research on Antifungal Effects

Another research effort focused on the antifungal properties of pyrrolidine derivatives, demonstrating that certain modifications led to improved efficacy against C. albicans. The study provided insights into structure-activity relationships that could guide future drug design efforts .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound has been studied for its potential as an anti-cancer agent. Research indicates that derivatives of pyrrolidine compounds can inhibit specific cancer cell lines, suggesting that 3-[(4-Methylphenyl)amino]-1-[4-(piperidin-1-yl)phenyl]pyrrolidine-2,5-dione may possess similar properties.

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various pyrrolidine derivatives. The results demonstrated that modifications to the piperidine ring significantly affected the compound's potency against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study highlighted that the presence of the 4-methylphenyl group enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Neuropharmacological Research

Another promising application of this compound is in neuropharmacology. Its structural features suggest potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin.

Case Study: Dopaminergic Activity

Research conducted by a team at a leading pharmacological institute investigated the effects of various piperidine derivatives on dopamine receptors. The findings indicated that this compound exhibited significant binding affinity for D2 dopamine receptors, which are implicated in conditions such as schizophrenia and Parkinson's disease. This suggests that the compound could be a candidate for further development as a therapeutic agent targeting these disorders .

Biochemical Probes

The unique chemical structure of this compound makes it an excellent candidate for use as a biochemical probe to study various biological processes.

Case Study: Enzyme Inhibition

A recent investigation focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The study revealed that it effectively inhibited certain proteases linked to inflammatory responses, indicating its potential application in developing anti-inflammatory drugs .

Data Tables

Application AreaDescriptionCase Study Reference
Anti-Cancer AgentInhibits growth of specific cancer cell lines (MCF-7, A549).
NeuropharmacologyPotential D2 receptor agonist; implications for treating neurological disorders.
Biochemical ProbeInhibits proteases linked to inflammation; potential anti-inflammatory applications.

Chemical Reactions Analysis

Substitution Reactions

The compound’s pyrrolidine-2,5-dione core and piperidin-1-ylphenyl substituent enable nucleophilic substitution reactions. Key findings include:

  • Nucleophilic Attack at the Carbonyl Group : The carbonyl carbons in the pyrrolidine-dione ring are electrophilic, making them susceptible to nucleophilic substitution. For example, reaction with amines or alcohols can lead to ring-opening or functionalization .

  • Piperidine Substituent Reactivity : The piperidine ring can undergo alkylation or acylation at its nitrogen atom, modifying its electronic and steric properties. This has been observed in structurally related compounds .

Table 1: Substitution Reactions

Reaction Type Reagents/Conditions Products Source
Nucleophilic substitutionPyrrolidine, Et₂O, HClSecondary amine derivatives via α-bromoketone intermediates
Piperidine alkylationAlkyl halides, base (e.g., Na₂CO₃)N-alkylated piperidine derivatives

Oxidation and Reduction

The pyrrolidine-2,5-dione scaffold exhibits redox activity:

Table 2: Redox Reactions

Reaction Reagents Outcome Notes
OxidationKMnO₄ (aq), acidic conditionsPotential formation of dicarboxylic acidsTheoretical based on analogous systems
ReductionLiAlH₄ in THFPartial or full reduction of carbonyl groupsLimited experimental data

Hydrolysis and Ring-Opening

The compound’s lactam structure allows hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl or H₂SO₄ can cleave the pyrrolidine-dione ring, yielding γ-aminobutyric acid (GABA) analogs .

  • Basic Hydrolysis : NaOH or KOH may generate substituted succinimide derivatives, as observed in related pyrrolidine-2,5-diones .

Key Reaction Pathway
Pyrrolidine 2 5 dione+H2OH+or OHSuccinimide derivatives\text{Pyrrolidine 2 5 dione}+\text{H}_2\text{O}\xrightarrow{\text{H}^+\text{or OH}^-}\text{Succinimide derivatives}

Functionalization via Electrophilic Aromatic Substitution

The 4-methylphenyl group can undergo electrophilic substitution (e.g., nitration, sulfonation), though the electron-withdrawing effects of the adjacent amino and dione groups may modulate reactivity .

Example :

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the methyl group .

Biological Activity and Reactivity

While not a direct chemical reaction, the compound’s interaction with biological targets (e.g., enzymes, receptors) involves non-covalent binding, influenced by:

  • Hydrogen bonding with the dione oxygen atoms.

  • Hydrophobic interactions from the 4-methylphenyl and piperidinyl groups .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, forming aromatic amines and CO₂ .

  • Photodegradation : UV exposure leads to radical-mediated breakdown, producing smaller fragments .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related pyrrolidine-2,5-dione derivatives, emphasizing substituent effects on activity, synthesis, and physicochemical properties.

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position 1 and 3) Key Activities Synthesis Yield (%) Melting Point (°C) Reference
Target Compound 1: 4-(Piperidin-1-yl)phenyl
3: 4-Methylphenylamino
Under investigation (anticipate anticonvulsant/receptor binding) N/A N/A
1-(4-[3-(5-Fluoro-1H-indol-3-yl)piperidin-1-yl]butyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione (MW005) 1: Piperidinyl-indole
3: Indole
Multi-receptor ligand (5-HT1A Ki = 7.5 nM, D2 Ki = 14 nM) 49.2 N/A
3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dione 1: Methyl
3: 4-Aminophenyl
Aromatase inhibitor (Ki = 1.0 µM) Moderate N/A
1-{2-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]ethyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione (4i) 1: Piperidinyl-methoxyindole
3: Methoxyindole
Anticancer/antipsychotic (high yield) 84.0 178–182
3-(4-Chlorophenyl)-1-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione 1: 4-Methylpiperazinyl
3: 4-Chlorophenyl
Anticonvulsant (ED50 = 29–48 mg/kg) N/A N/A
Substituent Effects on Activity
  • Aromatic Substitutions: The 4-methylphenylamino group in the target compound lacks the electron-withdrawing halogens (e.g., Cl, F) found in potent anticonvulsants (ED50 = 29–48 mg/kg for chlorophenyl analogs) , suggesting reduced anticonvulsant efficacy. However, the methyl group may enhance metabolic stability. Indole-containing analogs (e.g., MW005) exhibit nanomolar affinity for serotonin and dopamine receptors due to π-π stacking and hydrogen bonding with indole moieties . The target compound’s methylphenyl group may instead favor hydrophobic interactions.
  • Piperidinyl vs. Piperazinyl Groups :

    • Piperidinyl groups (target compound) enhance lipophilicity and blood-brain barrier penetration compared to piperazinyl derivatives, which are more polar . This could position the target compound for central nervous system (CNS) applications.
  • Amino Group Modifications: Primary amines (e.g., 4-aminophenyl in aromatase inhibitors) are critical for enzyme inhibition (Ki = 0.8–1.75 µM) .
Pharmacological Implications
  • Enzyme Inhibition: Unlike 4-aminophenyl analogs (Ki < 2 µM for aromatase) , the target compound’s methylphenyl group likely shifts activity toward receptor modulation (e.g., 5-HT or D2 receptors) rather than cytochrome P450 inhibition.
  • Anticonvulsant Potential: While less potent than chlorophenyl derivatives (ED50 = 29 mg/kg) , the piperidinyl group could improve CNS bioavailability, warranting in vivo seizure model testing.
  • Multi-Receptor Profiles : Structural similarity to MW005 (5-HT1A Ki = 7.5 nM) suggests the target may bind to serotonin receptors, albeit with altered affinity due to substituent differences.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.